methyl (2Z)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-4-oxobut-2-enoate
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Overview
Description
methyl (2Z)-4-(6-methoxy-2,3-dihydro-1,4-benzodioxin-5-yl)-2-hydroxy-4-oxobut-2-enoate , is a chemical compound with a complex structure. Let’s break it down:
Methyl Group (CH₃): Attached to the central carbon atom.
(2Z)-4-(2,3-dihydro-1,4-benzodioxin-6-yl): This part of the compound contains a dihydrobenzodioxin ring system, which contributes to its unique properties.
2-hydroxy-4-oxobut-2-enoate: Indicates the presence of a hydroxy group and a ketone group.
Preparation Methods
Synthetic Routes::
Chemical Synthesis: The compound can be synthesized through a multi-step process involving reactions like , , and . Specific reaction conditions and reagents depend on the synthetic route chosen.
Enzymatic Synthesis: Enzymes can catalyze the formation of this compound, especially when specific stereochemistry is desired.
Industrial Production:: Industrial-scale production typically involves optimized synthetic routes, efficient purification, and scalability. Companies like Sigma-Aldrich offer this compound for research purposes .
Chemical Reactions Analysis
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: Reduction of the ketone group can yield a secondary alcohol.
Substitution: The benzodioxin ring system is susceptible to nucleophilic substitution reactions.
Common Reagents: Sodium borohydride (for reduction), acetic anhydride (for acylation), and various Lewis acids (for cyclization).
Major Products: Hydroxylation at different positions, acylation products, and ring-opened derivatives.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an anti-inflammatory, antioxidant, or anticancer agent.
Natural Product Derivatives: It may be a precursor for synthesizing other natural products.
Biological Studies: Investigating its effects on cellular pathways and receptors.
Mechanism of Action
Targets: It may interact with enzymes, receptors, or proteins involved in inflammation, cell signaling, or metabolism.
Pathways: Further studies are needed to elucidate its precise mechanisms.
Comparison with Similar Compounds
Similar Compounds: Compare it with related molecules like and .
Properties
Molecular Formula |
C13H12O6 |
---|---|
Molecular Weight |
264.23 g/mol |
IUPAC Name |
methyl (Z)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxobut-3-enoate |
InChI |
InChI=1S/C13H12O6/c1-17-13(16)10(15)7-9(14)8-2-3-11-12(6-8)19-5-4-18-11/h2-3,6-7,14H,4-5H2,1H3/b9-7- |
InChI Key |
XBBAURHWXLZRGD-CLFYSBASSA-N |
Isomeric SMILES |
COC(=O)C(=O)/C=C(/C1=CC2=C(C=C1)OCCO2)\O |
Canonical SMILES |
COC(=O)C(=O)C=C(C1=CC2=C(C=C1)OCCO2)O |
Origin of Product |
United States |
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